(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane
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Overview
Description
(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[233114,8111,15118,22]dotriacontane is a chemically modified cyclic oligosaccharide It is derived from cycloisomaltotetraose, which consists of four glucose molecules linked in a cyclic form through α-1,6-glucoside bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzylated cycloisomaltotetraose typically involves the enzymatic production of cycloisomaltotetraose from dextran. This is followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective benzylation of the hydroxyl groups on the glucose units .
Industrial Production Methods: Industrial production of benzylated cycloisomaltotetraose follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for the enzymatic production of cycloisomaltotetraose, followed by chemical benzylation in large reaction vessels. The product is then purified using techniques such as chromatography to obtain high-purity benzylated cycloisomaltotetraose .
Chemical Reactions Analysis
Types of Reactions: (1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde derivatives.
Reduction: Reduction reactions can convert benzyl groups to toluene derivatives.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Toluene derivatives.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of carbohydrate-protein interactions and as a molecular probe for glycosylation studies.
Medicine: Investigated for its potential as a drug delivery system due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in cosmetic formulations
Mechanism of Action
The mechanism of action of benzylated cycloisomaltotetraose involves its ability to form inclusion complexes with various molecules. The benzyl groups enhance its hydrophobic interactions, allowing it to encapsulate hydrophobic drugs and improve their solubility and stability. This property makes it a valuable tool in drug delivery systems .
Comparison with Similar Compounds
Cyclodextrins: Similar cyclic oligosaccharides but with different degrees of polymerization.
Cycloisomaltooligosaccharides: Larger cyclic oligosaccharides with more glucose units.
Cycloamyloses: Cyclic oligosaccharides derived from amylose
Uniqueness: (1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane is unique due to its specific cyclic structure and the presence of benzyl groups. These modifications enhance its chemical stability and ability to form inclusion complexes, making it more versatile compared to other cyclic oligosaccharides .
Properties
CAS No. |
153440-04-1 |
---|---|
Molecular Formula |
C108H112O20 |
Molecular Weight |
1730 g/mol |
IUPAC Name |
(1S,4R,5R,6S,7R,8S,11R,12R,13S,14R,15S,18R,19R,20S,21R,22S,25R,26R,27S,28R)-5,6,7,12,13,14,19,20,21,26,27,28-dodecakis(phenylmethoxy)-2,9,16,23,29,30,31,32-octaoxapentacyclo[23.3.1.14,8.111,15.118,22]dotriacontane |
InChI |
InChI=1S/C108H112O20/c1-13-37-77(38-14-1)61-109-93-89-73-121-106-102(118-70-86-55-31-10-32-56-86)98(114-66-82-47-23-6-24-48-82)95(111-63-79-41-17-3-18-42-79)91(126-106)75-123-108-104(120-72-88-59-35-12-36-60-88)100(116-68-84-51-27-8-28-52-84)96(112-64-80-43-19-4-20-44-80)92(128-108)76-124-107-103(119-71-87-57-33-11-34-58-87)99(115-67-83-49-25-7-26-50-83)94(110-62-78-39-15-2-16-40-78)90(127-107)74-122-105(125-89)101(117-69-85-53-29-9-30-54-85)97(93)113-65-81-45-21-5-22-46-81/h1-60,89-108H,61-76H2/t89-,90-,91-,92-,93-,94-,95-,96-,97+,98+,99+,100+,101-,102-,103-,104-,105+,106+,107+,108+/m1/s1 |
InChI Key |
VNWXTHBSGJGSKF-QRXURSOLSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
SMILES |
C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC5C(C(C(C(O1)O5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 |
Synonyms |
benzylated cycloisomaltotetraose |
Origin of Product |
United States |
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